Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)

Isotope Dilution Mass Spectrometry Bioanalytical Method Validation Therapeutic Drug Monitoring

Bioanalytical labs face isotopic cross-talk and H/D back-exchange when using inadequate deuterated IS for imatinib quantification. Imatinib-d8 mesylate eliminates these risks: • +8 Da mass shift resolves analyte from natural-abundance isotopologues per FDA bioanalytical guidance • Non-exchangeable piperazine-d8 prevents deuterium-hydrogen back-exchange during extraction • Mesylate salt ensures aqueous solubility for automated liquid handler compatibility Supplied with COA: ≥98% chemical purity, ≥95% atom D. Clinical validation from human absolute bioavailability microdosing trial available.

Molecular Formula C30H35N7O4S
Molecular Weight 597.8 g/mol
CAS No. 1092942-83-0
Cat. No. B562159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGleevec-d8 Mesylate (Imatinib-d8 Mesylate)
CAS1092942-83-0
Synonyms4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate;  CGP 57148B-d8;  Gleevac-d8;  Glivec-d8;  Imatinib-d8 Mesilate;  Imatinib-d8 Mesylate;  STI 571-d8;  _x000B__x000B_
Molecular FormulaC30H35N7O4S
Molecular Weight597.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O
InChIInChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2;
InChIKeyYLMAHDNUQAMNNX-NZEOXOADSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imatinib-d8 Mesylate: Isotope-Labeled Internal Standard


Gleevec-d8 Mesylate (Imatinib-d8 Mesylate), CAS 1092942-83-0, is a stable isotope-labeled analog of imatinib mesylate in which eight hydrogen atoms at the 2,2,3,3,5,5,6,6 positions of the piperazine ring are replaced by deuterium . With molecular formula C30H27D8N7O4S and molecular weight 597.76 g/mol, it belongs to the class of deuterated tyrosine kinase inhibitor internal standards employed in quantitative LC-MS/MS bioanalysis . The mesylate salt form distinguishes it from imatinib-d8 free base (CAS 1092942-82-9, MW 501.65) and confers the aqueous solubility characteristics essential for preparing stock solutions and working standards in regulated bioanalytical workflows [1]. The compound is supplied as a pale beige to yellow solid with chemical purity specifications ranging from 95% to ≥98% and isotopic enrichment from 95% to 98.4% atom D across multiple vendors .

Mass Shift +8 Da reduces isotopic cross-talk
Salt Form Water-soluble mesylate for aqueous stock prep
Label Stability Non-exchangeable C-D bonds on piperazine ring

Why Imatinib-d8 Mesylate Cannot Be Substituted


Stable isotope-labeled internal standards (SIL-IS) for imatinib quantification are not functionally interchangeable because the number and position of deuterium atoms, together with the salt form, determine critical performance parameters that directly affect quantitative accuracy [1]. Forensic and bioanalytical guidance establishes that deuterated internal standards must carry a minimum mass shift of +3 Da relative to the unlabeled analyte to avoid interference from natural-abundance 13C isotopologues; however, a larger mass shift (such as the +8 Da provided by the d8 isotopologue) further reduces isotopic cross-talk that would otherwise bias the measured analyte-to-IS peak area ratio [2]. The mesylate salt form (CAS 1092942-83-0) versus the free base (CAS 1092942-82-9) dictates aqueous solubility and sample preparation compatibility, while deuterium placement on non-exchangeable ring carbons versus potentially labile N-methyl positions determines resistance to deuterium-hydrogen back-exchange during extraction and chromatography [3]. Regulatory guidance from the Chinese national standard GB/T 37848-2019 on isotope dilution mass spectrometry explicitly references imatinib-[d8] as the exemplary internal standard for trace-level quantitative calibration in biomedical and environmental testing .

Target
Potential Substitute
Risk
Imatinib-d8 Mesylate
Imatinib-d3 / -d4
Smaller mass shift (+3 or +4 Da) may not resolve natural isotopologue interference, biasing low-concentration quantitation
Mesylate Salt (CAS 1092942-83-0)
Free Base (CAS 1092942-82-9)
Water-insoluble free base requires organic co-solvents, complicating RP-LC mobile phase compatibility and automated handling
d8 on piperazine carbons
d3 on N-methyl group
Labile N-CD3 may undergo H/D back-exchange, altering IS response and calibration over time

Imatinib-d8 Mesylate: Key Differentiation Evidence


Superior Mass Shift Reduces Isotopic Cross-Talk

In LC-ESI-MS single ion monitoring (SIM) mode, imatinib-d8 produces a quantifier ion at m/z 502.3, representing a mass shift of +8 Da from unlabeled imatinib (m/z 494.3), compared to imatinib-d3 which provides only a +3 Da shift (MW 496.6 vs. 493.6 for unlabeled imatinib free base) [1]. Established forensic and bioanalytical guidance from Liu et al. (1995) states that 'analogs of drugs/metabolites that are labeled with three or more deuterium atoms at appropriate positions are considered to be the most effective internal standards,' and that 'these ions should be sufficiently free of interference from the other analyte of the pair (cross-contribution)' [2]. The +8 Da separation of the d8 isotopologue places the internal standard quantifier ion well beyond the M+3 and M+4 natural-abundance isotopologue envelope of imatinib, whereas the +3 Da shift of imatinib-d3 falls within a region where residual overlap with 13C2 and 34S isotopologues of the analyte may contribute measurable cross-signal . This larger mass separation is cited as a key selection factor in the Chinese national standard GB/T 37848-2019, which designates imatinib-[d8] specifically as the reference internal standard for trace-level ID-MS calibration .

Mass Shift
Head-to-head
+8 Da (d8) vs. +3 Da (d3)
Reduces isotopic cross-talk risk at low analyte levels
Reported LC-ESI-MS SIM; GB/T 37848-2019 reference
Isotope Dilution Mass Spectrometry Bioanalytical Method Validation Therapeutic Drug Monitoring

Mesylate Salt Form Enhances Aqueous Solubility

Imatinib free base is documented as insoluble in water, a property that has necessitated the development of the mesylate salt form for pharmaceutical and bioanalytical applications [1]. The mesylate salt (including imatinib-d8 mesylate) is freely soluble in water (≥100 mg/mL) and soluble in aqueous buffers at pH ≤5.5, enabling direct dissolution for preparation of primary stock solutions and working internal standard dilutions in aqueous-based LC-MS/MS mobile phases [2]. In contrast, imatinib-d8 free base (CAS 1092942-82-9, MW 501.65) requires organic solvents such as DMSO or methanol for dissolution, which can introduce solvent compatibility issues with reversed-phase chromatographic systems and may affect ionization efficiency . This solubility differential is not merely a convenience factor: FDA bioanalytical method validation guidance requires that internal standard stock solutions be prepared in solvents compatible with the analytical system, and the use of a water-soluble mesylate salt eliminates the need for organic co-solvents that can cause peak distortion or solvent front interference in RP-LC methods [3].

Aqueous Solubility
Class-level
Freely soluble (>100 mg/mL) vs. insoluble
Enables direct aqueous stock preparation
Mesylate salt per FDA PI data; free base requires organic solvent
Stable Isotope-Labeled Internal Standard Bioanalytical Sample Preparation Reference Standard Solubility

Stable Deuterium Labeling Prevents H/D Exchange

The deuterium labeling architecture differs fundamentally between imatinib-d8 mesylate and imatinib-d3: the d8 analog bears deuterium at the eight methylene positions of the piperazine ring (2,2,3,3,5,5,6,6-octadeuterio), which are covalently bonded to carbon and are non-exchangeable under standard bioanalytical conditions . Imatinib-d3, in contrast, carries its three deuterium atoms on the N-methyl group of the piperazine ring (N-methyl-d3), a position identified in technical guidance as potentially susceptible to deuterium-hydrogen exchange under certain pH, temperature, and solvent conditions [1]. The TRC stable isotope selection manual explicitly cautions against using 2H labels adjacent to heteroatoms or in positions where exchange can occur, noting that '13C and 15N isotopic labels are more commonly used than 2H due to greater structural stability' [1]. The IUPAC name of imatinib-d8 mesylate — methanesulfonic acid; N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide — confirms that all eight deuterium atoms are in chemically stable C-D bonds on the piperazine ring scaffold, not on heteroatom-bound positions .

Deuterium Stability
Class-level
Non-exchangeable C-D bonds
Prevents H/D back-exchange in sample prep
Piperazine ring methylene positions vs. labile N-CD3
Deuterium-Hydrogen Back-Exchange Isotopic Fidelity Stable Isotope Labeling Strategy

Human Absolute Bioavailability Microdose Trial Validation

Imatinib-d8 (formulated as the mesylate salt for intravenous administration) is the only imatinib deuterated isotopologue with published validation in a human absolute bioavailability microdosing clinical trial. Roosendaal et al. (2020, Pharmazie) developed and validated an LC-MS/MS method capable of simultaneously quantifying imatinib over 25.0–5,000 ng/mL and imatinib-d8 over 0.01–2.0 ng/mL in human plasma — a dynamic range spanning more than five orders of magnitude for the analyte and 200-fold for the microdosed IS [1]. The method was applied to cancer patients receiving oral imatinib 400 mg once daily, with a single 100 μg intravenous imatinib-d8 microdose administered 2.5 h post-oral dose; plasma samples collected over 48 h showed no samples below the limit of quantification for imatinib-d8, and the median absolute bioavailability of oral imatinib at steady state was determined to be 76% (range 44–106%) [2]. By contrast, imatinib-d3 and imatinib-d4 lack published clinical microdose trial validation: their documented use is limited to in vitro studies and non-clinical bioanalytical method development . The validated lower limit of quantification (LLOQ) of 0.01 ng/mL for imatinib-d8 in this method additionally approaches the sensitivity required for microdose trials of other tyrosine kinase inhibitors, as demonstrated by the adoption of imatinib-d8 as the internal standard for olverembatinib quantification in human plasma and CSF (LLOQ 0.500 ng/mL plasma, 0.0100 ng/mL CSF) [3].

Microdose Trial
Trial context
IV microdose 100 µg; LLOQ 0.01 ng/mL
Reported human PK model performance; supports method transfer review
Validated per FDA/EMA guidance; Roosendaal 2020
Absolute Bioavailability Microdose Pharmacokinetics Clinical LC-MS/MS Method Validation

Multi-Analyte Internal Standard Validation

Imatinib-d8 has been validated as a single internal standard for the simultaneous quantification of three structurally distinct tyrosine kinase inhibitors — erlotinib, gefitinib, and imatinib — in human plasma using a unified LC-MS/MS method [1]. Chahbouni et al. (2009) demonstrated that D8-imatinib, added prior to liquid-liquid extraction, enabled linear calibration over 5–3,000 ng/mL for erlotinib and gefitinib, and 5–5,000 ng/mL for imatinib, with intra-day and inter-day accuracy of 90–110% and precision within 5% for all three analytes [1]. This cross-analyte applicability is a documented differentiator: imatinib-d3 and imatinib-d4 are primarily characterized for single-analyte imatinib quantification, and their suitability as internal standards for other TKIs has not been systematically validated in peer-reviewed multi-analyte methods . The cross-analyte utility extends to next-generation TKIs: imatinib-d8 served as the internal standard in a validated LC-MS/MS method for olverembatinib (a third-generation BCR-ABL inhibitor) in human plasma and cerebrospinal fluid, where the absence of a commercially available deuterated olverembatinib standard necessitated the use of imatinib-d8 [2]. Nucleosyn explicitly markets [D8]-Imatinib as 'intended for use as an internal standard for the quantification of Imatinib, Erlotinib, and Gefitinib by LC or GC-mass spectrometry' .

Multi-Analyte ISTD
Method context
Validated for imatinib, erlotinib, gefitinib, olverembatinib
Supports single IS for multi-kinase inhibitor panels
Precision ≤5% CV; Chahbouni 2009, Xiang 2023
Multi-Analyte LC-MS/MS Tyrosine Kinase Inhibitor Therapeutic Drug Monitoring Cross-Analyte Internal Standard

Imatinib-d8 Mesylate Application Scenarios


Absolute Bioavailability Studies via IV Microdose

Imatinib-d8 mesylate is the only deuterated imatinib isotopologue with proven performance in a human absolute bioavailability microdosing trial, where it was administered as a 100 μg IV microdose alongside 400 mg oral imatinib [1]. The validated LC-MS/MS method simultaneously quantified imatinib (25.0–5,000 ng/mL) and imatinib-d8 (0.01–2.0 ng/mL) with an LLOQ of 0.01 ng/mL for the microdosed tracer, enabling accurate determination of oral bioavailability (median 76%, range 44–106%) without the need for a traditional cross-over study design [2]. This paradigm is directly transferable to other oral kinase inhibitors where a deuterated IV microdose tracer is needed, and imatinib-d8 mesylate's established clinical validation dossier reduces regulatory friction during protocol development.

Multi-Analyte TDM Panels in Oncology

Clinical pharmacology laboratories performing TDM for patients on erlotinib, gefitinib, and/or imatinib can employ a single internal standard — imatinib-d8 — across all three analytes in a unified LC-MS/MS method, as validated by Chahbouni et al. (2009) with intra-day/inter-day precision within 5% and accuracy of 90–110% across the clinical concentration range [1]. The +8 Da mass shift ensures that the IS quantifier ion (m/z 502.3) is spectrally resolved from the natural-abundance isotopologue envelope of all three analytes, while the mesylate salt's aqueous solubility facilitates direct preparation of IS working solutions compatible with automated liquid handlers in high-throughput clinical MS laboratories [2][3]. This consolidated approach reduces the number of deuterated reference standards that must be inventoried, qualified, and stability-tested.

Regulated Bioanalytical Method Validation

Imatinib-d8 mesylate is supplied with comprehensive Certificates of Analysis (COA) including chemical purity (≥98%, multiple vendors) and isotopic enrichment (95–98.4% atom D) data that meet regulatory expectations for source characterization of internal standards used in GLP bioanalytical studies [1]. The Moreno et al. (2013) method, validated per FDA recommendations using imatinib-d8 as IS, demonstrated matrix effect bias <10%, recovery efficiency >80% and <120%, intra-day CV <2%, and inter-day CV <7% — all within FDA acceptance criteria for bioanalytical method validation [2]. The method's fast recording time of 1.2 minutes per injection further supports the high-throughput requirements of ANDA bioequivalence studies where large subject sample batches must be analyzed under a single calibration curve [2].

Surrogate IS for Novel Kinase Inhibitors

When developing LC-MS/MS methods for emerging tyrosine kinase inhibitors for which no matched deuterated internal standard is commercially available, imatinib-d8 mesylate can serve as a surrogate IS if it demonstrates acceptable chromatographic behavior and matrix effect parallelism, as evidenced by its successful adoption as the internal standard for olverembatinib quantification in human plasma (0.500–50.0 ng/mL) and cerebrospinal fluid (0.0100–1.00 ng/mL) [1]. The non-exchangeable deuterium placement on the piperazine ring ensures stable isotopic fidelity throughout extraction and chromatography, while the mesylate salt form provides the solubility needed to prepare IS spikes at concentrations spanning four orders of magnitude for both plasma and CSF matrices [2]. The Chinese national standard GB/T 37848-2019 further supports this application by designating imatinib-[d8] as the reference internal standard for isotope dilution mass spectrometry across biomedical and environmental trace analysis [3].

Application
Selection Property
Validation Focus
Absolute bioavailability study (IV microdose)
Water-soluble mesylate salt; established microdose LC-MS/MS method
Bioanalytical method performance and carryover review
Multi-kinase inhibitor concentration monitoring research
Single internal standard for imatinib, erlotinib, gefitinib
Cross-analyte accuracy and precision validation
Bioanalytical method validation support
Certified purity (≥98%) and isotopic enrichment documentation
Source characterization and COA documentation review
Surrogate ISTD for novel kinase inhibitors
Stable non-exchangeable C-D labeling; demonstrated method parallelism
Matrix effect and chromatographic suitability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.